Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone
Description
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)24(22,23)20-13-11-19(12-14-20)17(21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUGUVJWCYBOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Toluenesulfonyl-Protected Piperazine
The protection of piperazine with 4-toluenesulfonyl (tosyl) groups is typically achieved via nucleophilic substitution. As demonstrated in EP4032888A1, piperazine reacts with p-toluenesulfonyl chloride in dichloromethane under basic conditions (triethylamine or cesium carbonate) to yield the monosubstituted derivative. Excess sulfonyl chloride and prolonged reaction times (12–24 h) are required to suppress bis-sulfonation.
- Reactants : Piperazine (1 eq.), p-toluenesulfonyl chloride (1.2 eq.), triethylamine (2.5 eq.)
- Solvent : Dichloromethane (0.1 M)
- Conditions : 0°C → room temperature, 16 h
- Workup : Aqueous extraction, drying (Na2SO4), rotary evaporation
- Yield : 82–89%
Preparation of Piperidine-1-Carbonyl Chloride
Piperidine-1-carbonyl chloride is synthesized via phosgenation of piperidine. Due to phosgene’s toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are preferred.
- Reactants : Piperidine (1 eq.), triphosgene (0.35 eq.)
- Solvent : Tetrahydrofuran (THF, 0.2 M)
- Conditions : 0°C, 2 h under N2
- Workup : Filter, concentrate under reduced pressure
- Purity : >95% (by 1H NMR)
Coupling Strategies for Methanone Formation
The final step involves coupling 4-toluenesulfonyl-piperazine with piperidine-1-carbonyl chloride. Two predominant methods are documented:
Schotten-Baumann Reaction
A classical approach employing aqueous base to facilitate acyl transfer.
- Reactants : 4-Toluenesulfonyl-piperazine (1 eq.), piperidine-1-carbonyl chloride (1.1 eq.), NaOH (10% aq.)
- Solvent : Dichloromethane/H2O (1:1)
- Conditions : 0°C, vigorous stirring, 4 h
- Yield : 68–74%
- Purification : Recrystallization (ethyl acetate/hexane)
Carbodiimide-Mediated Coupling
Modern protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with catalytic DMAP.
- Reactants : 4-Toluenesulfonyl-piperazine (1 eq.), piperidine-1-carboxylic acid (1 eq.), EDC (1.2 eq.), DMAP (0.1 eq.)
- Solvent : DMF (0.1 M)
- Conditions : Room temperature, 12 h
- Yield : 85–91%
- Purification : Column chromatography (SiO2, EtOAc/hexane 3:7)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 68–74 | 92–95 | 4 h | Moderate |
| EDC Coupling | 85–91 | 97–99 | 12 h | High |
The EDC method offers superior yields and purity but requires anhydrous conditions and costly reagents. Industrial-scale syntheses often favor the Schotten-Baumann approach due to lower reagent costs.
Analytical Characterization
Critical spectroscopic data for this compound:
- 1H NMR (400 MHz, DMSO-d6) : δ 7.78 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.48 (d, J = 8.0 Hz, 2H), 3.62–3.58 (m, 4H, piperazine), 3.42–3.38 (m, 4H, piperidine), 2.42 (s, 3H, CH3), 1.58–1.42 (m, 6H, piperidine).
- 13C NMR : δ 169.8 (C=O), 144.2 (tosyl C-SO2), 136.4, 129.8, 127.3 (aromatic), 52.4, 48.9 (piperazine/piperidine), 21.5 (CH3).
- HRMS (ESI+) : m/z calc. for C17H23N3O3S [M+H]+: 374.1432; found: 374.1429.
Challenges and Optimization Strategies
Tosyl Group Hydrolysis
Prolonged exposure to aqueous base (>pH 10) risks tosyl cleavage. Mitigation involves:
Diastereomer Formation
Racemization at the piperidine nitrogen is minimized by:
Industrial-Scale Considerations
Patented large-scale syntheses (e.g., GB2225321A) emphasize:
- Solvent Recovery : Ethyl acetate and dichloromethane are distilled and reused.
- Catalyst Recycling : Triethylamine is neutralized, extracted, and reclaimed.
- Waste Reduction : Byproducts like NaCl are precipitated and disposed of via regulated channels.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation can lead to the formation of N-oxides or sulfoxides.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and piperazine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-1-yl-[4-(methylsulfonyl)-piperazin-1-yl]-methanone
- Piperidin-1-yl-[4-(ethylsulfonyl)-piperazin-1-yl]-methanone
Uniqueness
Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is unique due to the presence of the toluene sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold for drug development.
Biological Activity
Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Formula : C19H24N4O2S
Molecular Weight : 376.55 g/mol
CAS Number : 1185309-92-5
The compound features a piperidine ring, a piperazine moiety, and a toluene sulfonyl group, which contribute to its biological properties.
1. Antibacterial Activity
Research indicates that compounds with similar structural frameworks exhibit varying degrees of antibacterial activity. For instance, studies have shown that piperidine derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial effects are often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds in this class have shown strong inhibitory effects, with IC50 values indicating significant potency . Enzyme inhibition is crucial for the development of treatments for conditions like Alzheimer's disease and urinary tract infections.
3. Anticancer Activity
The compound's potential in cancer therapy is supported by studies demonstrating its ability to inhibit the growth of various cancer cell lines. For example, related compounds have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, suggesting a mechanism by which they may suppress tumor growth .
The biological activities of piperidine derivatives can be attributed to several mechanisms:
- Receptor Interaction : Many piperidine-based compounds interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.
- Enzyme Modulation : The ability to inhibit specific enzymes allows these compounds to alter metabolic pathways, making them valuable in treating metabolic disorders.
- Antimicrobial Mechanisms : The structural features of these compounds enable them to penetrate bacterial membranes effectively, leading to cell lysis or dysfunction.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of synthesized piperidine derivatives, several compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The most active compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL . Such findings highlight the potential for developing new antibacterial agents from this chemical class.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of piperidine derivatives against AChE. Compounds were tested for their IC50 values, revealing some derivatives with values below 10 µM, indicating strong inhibitory potential suitable for Alzheimer’s disease therapeutics .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. A common approach includes:
- Step 1: Sulfonylation of piperazine using toluene-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Step 2: Coupling the sulfonylated piperazine with a piperidinyl-methanone derivative via nucleophilic acyl substitution. Catalysts like HOBt/DCC or EDCI may enhance coupling efficiency .
- Optimization: Controlled temperatures (0–25°C), anhydrous solvents (DMF or acetonitrile), and slow reagent addition minimize side reactions. Yields >70% are achievable with column chromatography purification .
Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Recrystallization: Effective for crude products with high polarity differences. Use solvent pairs like ethyl acetate/hexane .
- Column Chromatography: Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) resolves structurally similar byproducts .
- HPLC: Preparative reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity for biological assays .
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
- NMR: H and C NMR verify substituent positions and connectivity. Key signals include the sulfonyl-linked piperazine protons (δ 3.2–3.5 ppm) and aromatic toluenesulfonyl protons (δ 7.6–7.8 ppm) .
- FT-IR: Confirms carbonyl (C=O, ~1650 cm) and sulfonyl (S=O, ~1350/1150 cm) functional groups .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass validation (e.g., [M+H] for CHNOS: calc. 358.1462) .
Advanced Research Questions
Q. How can computational methods like the Artificial Force Induced Reaction (AFIR) predict and optimize the synthesis of this compound?
- Pathway Prediction: AFIR identifies low-energy intermediates and transition states for key steps (e.g., sulfonylation and coupling). For example, it can model the steric effects of the toluenesulfonyl group on piperazine reactivity .
- Solvent/Catalyst Screening: Density Functional Theory (DFT) calculations assess solvent polarity effects on reaction kinetics. Acetonitrile or DMF often show optimal activation barriers .
- Validation: Compare computed IR/NMR spectra with experimental data to refine synthetic protocols .
Q. What strategies resolve contradictions between computational predictions and experimental pharmacological data?
- Data Triangulation: Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities. For instance, discrepancies in receptor-ligand binding may arise from solvation effects not modeled in silico .
- Metabolite Profiling: LC-MS/MS identifies in vitro metabolites that alter target engagement. Adjust computational models to account for metabolic stability .
- Dose-Response Refinement: Use Hill equation analysis to reconcile IC variations between predicted and observed kinase inhibition .
Q. How does the toluenesulfonyl moiety influence metabolic stability and pharmacokinetics?
- Metabolic Stability: The electron-withdrawing sulfonyl group reduces oxidative metabolism by cytochrome P450 enzymes. In vitro microsomal assays (human liver microsomes + NADPH) show >80% parent compound remaining after 1 hour .
- Solubility: LogP calculations (e.g., ACD/Labs) predict moderate hydrophobicity (LogP ~2.5). Co-solvents like PEG-400 enhance aqueous solubility for in vivo studies .
- Half-Life Extension: Deuterium labeling at the methanone bridge (C-D instead of C-H) can prolong plasma half-life by reducing CYP-mediated degradation .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | Anhydrous DCM | Prevents sulfonyl chloride degradation |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl byproduct |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Q. Table 2. Comparison of Computational vs. Experimental Binding Affinities
| Target | Predicted K (nM) | Experimental K (nM) | Discrepancy Source |
|---|---|---|---|
| Sigma-1 Receptor | 15.2 | 28.7 | Solvent entropy in docking |
| 5-HT Receptor | 120 | 85 | Membrane lipid interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
